Luteolin-7-o-glucuronide
Übersicht
Beschreibung
6-{[2-(3, 4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}-3, 4, 5-trihydroxyoxane-2-carboxylic acid, also known as luteolin-7-glucuronide, belongs to the class of organic compounds known as flavonoid-7-o-glucuronides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to glucuronic acid at the C7-position. 6-{[2-(3, 4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}-3, 4, 5-trihydroxyoxane-2-carboxylic acid is slightly soluble (in water) and a moderately acidic compound (based on its pKa).
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Anti-oxidative Effects
Luteolin-7-o-glucuronide (L7Gn) has been identified as having anti-inflammatory and anti-oxidative effects. In studies involving lipopolysaccharide (LPS)-stimulated murine macrophages, L7Gn inhibited nitric oxide production and the expression of inflammatory mediators like cyclooxygenase-2, interleukin-6, and tumor necrosis factor-α. These effects were mediated through inhibiting transforming growth factor beta-activated kinase 1, leading to reduced activation of nuclear factor-κB and related pathways. L7Gn also enhanced the radical scavenging effect and increased the expression of anti-oxidative regulators (Young-Chang Cho, Jiyoung Park, Sayeon Cho, 2020).
Metabolism and Bioactivity
Metabolic studies have shown that L7Gn, a metabolite of luteolin, plays a significant role in its bioactivity. It has been observed that L7Gn and other luteolin glucuronides reduce the expression of inflammatory genes, although their effects are weaker than luteolin itself. This indicates that the anti-inflammatory effect of luteolin in vivo could be attributed to L7Gn and/or residual luteolin (A. Kure, K. Nakagawa, Momoko Kondo, et al., 2016).
Role in Liver Uptake and Metabolism
L7Gn is significant in the liver uptake of luteolin and its consequent glucuronidation metabolites. Studies have shown that organic anion transporting polypeptides (OATPs) in the liver selectively uptake L7Gn, impacting its distribution and metabolism in the body (Hui Zhi, Yuan Yuan, Chun-ni Zhang, et al., 2020).
Allelopathic Activity
L7Gn isolated from Chrysanthemum morifolium L. has shown allelopathic activity. It significantly reduces the frond number and chlorophyll content of Lemna gibba plants, suggesting its potential in plant growth regulation and control of certain species (C. W. Beninger, J. Hall, 2005).
Genotoxicity and Antigenotoxicity
L7Gn, along with other luteolin derivatives, has been evaluated for genotoxic and antigenotoxic potentials. These studies found that L7Gn can ameliorate the level of antioxidants altered from aflatoxin B1, showing protective effects against genotoxicity on human blood cells (F. Orhan, S. Ceker, M. Anar, et al., 2016).
Eigenschaften
IUPAC Name |
6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUOKLTVXQRUSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.